Product packaging for ML604086(Cat. No.:CAS No. 850330-18-6)

ML604086

Cat. No.: B609173
CAS No.: 850330-18-6
M. Wt: 508.63
InChI Key: FABRBEGQMXBELT-SELNLUPBSA-N
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Description

Overview of Chemokine Signaling Pathways in Immune Regulation

Chemokine receptors, as GPCRs, mediate downstream intracellular signaling events upon binding to their cognate ligands. imrpress.com These pathways are central to chemokine-derived functional responses and can influence cell migration, growth, transcriptional activation, and survival. imrpress.comaacrjournals.org The specific signaling cascade initiated depends on the particular chemokine-receptor pairing and the physiological or pathological context. imrpress.com Key intracellular effectors include G proteins and β-arrestins, which initiate signal transduction pathways. mdpi.comtandfonline.com For instance, phosphoinositide 3-kinase (PI3K) is activated early in chemokine-induced signaling and is crucial for regulating chemotaxis, transcription, and cell survival, particularly in leukocyte migration. imrpress.com G protein-coupled receptor kinases (GRKs) are involved in the desensitization and internalization of chemokine receptors, which is important for sensing changes in chemokine gradients and controlling cellular migration. imrpress.com Other kinases, such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK/ERK), also regulate chemokine signaling. imrpress.com Chemokine-triggered signaling can also contribute to tumor cell proliferation and neovascularization. aacrjournals.org

The C-C Motif Chemokine Receptor 8 (CCR8): Structure and Function

CCR8 is a G protein-coupled receptor belonging to the CC chemokine receptor family. tandfonline.comsynabs.benih.gov It is a seven-transmembrane-spanning receptor. tandfonline.comnih.gov Structural studies of human CCR8 have been conducted, including its apo structure and structures in complex with an antagonist antibody and its endogenous agonist CCL1. prereview.orgbiorxiv.orgacs.org The structure of CCR8 in complex with G proteins has also been resolved. biorxiv.orgnih.gov A conserved motif within the orthosteric binding pocket, Y1.39Y3.32E7.39, is important for chemokine and nonpeptide ligand recognition. nih.gov

CCR8 expression is observed on various immune cell subsets, including T cells, dendritic cells (DCs), monocytes, and innate lymphoid cells (ILCs). synabs.be It is particularly noted for its expression on activated T helper 2 (Th2) cells, which are significant producers of pro-inflammatory cytokines like IL-4, IL-5, and IL-13. biorxiv.orgacs.org CCR8 is also expressed on regulatory T (Treg) cells, especially those found within tumors. biorxiv.orgacs.orgmdpi.com While early studies suggested CCR8 expression on human blood monocytes, subsequent protein expression studies have not consistently corroborated this in healthy individuals. mdpi.com Human skin is considered a primary site for CCR8-positive cells. mdpi.com In human peripheral blood, CCR8 expression is mainly restricted to a subset of CD4 memory T lymphocytes. researchgate.net Approximately 40% of CCR8+CD4+ T cells in peripheral blood express Th2 cytokines, and a notable percentage express the Treg transcription factor FOXP3. researchgate.net CCR8 expression has been found to define tissue-resident memory T cells in human skin. oup.com

Human CCR8 has two primary endogenous ligands: CCL1 and CCL18. mdpi.comnih.gov CCL1, also known as I-309 or TCA-3, was identified as a secreted protein from T cells. mdpi.comneobioscience.com CCL1 is considered a unique and well-established endogenous agonist for CCR8. tandfonline.com CCL18 was described later and is highly expressed in human chronic inflammatory diseases. nih.gov While CCL1 is generally considered the more potent agonist, CCL18 appears to be expressed at higher levels in inflammatory conditions. nih.gov CCL1 and CCL18 compete for binding to CCR8-transfected cells and induce heterologous cross-desensitization of CCR8. nih.govresearchgate.net CCL1 is expressed by both immune and non-immune cells, particularly in skin and mucosal tissues, where it helps orchestrate immune responses. synabs.be CCL18 is principally produced by antigen-presenting cells of the innate immune system, such as dendritic cells, monocytes, and macrophages, and its production is upregulated by cytokines associated with Th2 responses. guidetopharmacology.org CCL18 binding to CCR8 induces chemotaxis of Th2 cells. guidetopharmacology.org In mice, CCL8 is a high-affinity ligand for CCR8, functionally analogous to human CCL18. mdpi.comrupress.org

Chemokine receptors, including CCR8, primarily signal through heterotrimeric G proteins, particularly Gαi, upon ligand binding. tandfonline.comnih.gov This canonical signaling pathway leads to the activation of downstream effectors and cellular responses such as chemotaxis and calcium mobilization. nih.govresearchgate.netprobechem.comuniprot.org this compound, identified as a selective CCR8 inhibitor, has been shown to inhibit CCL1-mediated chemotaxis and increases in intracellular Ca2+ concentrations in cells expressing CCR8. probechem.commedchemexpress.comglpbio.com This suggests that CCL1 binding to CCR8 typically triggers a signaling cascade involving calcium flux, which can be blocked by this compound. probechem.commedchemexpress.com

Beyond canonical G protein signaling, GPCRs can also recruit β-arrestins, leading to receptor desensitization and internalization, which fine-tune cellular responses. tandfonline.com While atypical chemokine receptors (ACKRs) are known for binding chemokines without initiating classical G protein signaling, CCR8 behaves as a conventional GPCR in this regard. tandfonline.comresearchgate.net

Recent research has also identified non-canonical pathways involving CCR8. For instance, CCL17 has been shown to signal through CCR8 as an alternative high-affinity receptor, inducing CCL3 expression and suppressing regulatory T cell functions in a CCR4-independent manner. nih.govuky.edu This CCL17-CCR8 interaction on CD4+ T cells can facilitate CCL3 release, which is important for restraining Treg differentiation. uky.edu

Endogenous Ligands of CCR8 (e.g., CCL1, CCL18) and their Biological Roles[1][3][4].

Pathophysiological Involvement of CCR8 in Disease Contexts

CCR8 plays a significant role in various disease contexts, particularly those involving immune cell trafficking and inflammatory responses. Its expression on specific immune cell subsets positions it as a key player in guiding these cells to sites of inflammation or disease. synabs.be

CCR8 and its ligands are implicated in allergic and inflammatory responses. mdpi.comsynabs.beglpbio.comguidetopharmacology.org CCR8 expression is upregulated in allergic diseases such as asthma and atopic dermatitis, where there is a significant influx of inflammatory cells like eosinophils and T lymphocytes. nih.gov In the skin, CCR8+ dendritic cells can initiate Th2-type allergic responses relevant to atopic dermatitis. synabs.be CCR8 also promotes immune polarization towards Th2-biased responses, enhancing the production of cytokines associated with asthma, allergies, and eosinophilic inflammation. synabs.be Studies in mouse models of allergic skin inflammation and asthma have indicated a role for CCR8 in the recruitment of Th2 cells and eosinophils and in mucus production. rupress.org However, the extent of CCR8's involvement in allergic inflammation has seen some contradictory results in the literature. roychoudhurilab.org

CCR8 has also been demonstrated to play an essential role in the progression of other inflammatory conditions such as experimental autoimmune encephalomyelitis, sepsis, and type I diabetes, where monocytes/macrophages expressing CCR8 are considered drivers of the disease. nih.gov In human chronic obstructive pulmonary disease (COPD), CCR8 expression is pronounced in invading monocytes/macrophages in lung tissue. nih.gov Furthermore, CCR8 signaling in human macrophages can influence responses to Toll-like receptor 4, suggesting a potential crosstalk between these pathways in inflammatory diseases like COPD. nih.gov The CCL1-CCR8 signaling axis has also been shown to protect the gut from acute intestinal damage in a mouse model of inflammatory bowel disease. biorxiv.org

This compound, as a selective CCR8 inhibitor, has been used in research to investigate the role of CCR8 in these contexts. medchemexpress.comglpbio.com For instance, it inhibits CCL1 binding to CCR8 on circulating T-cells and inhibits CCL1-mediated chemotaxis. medchemexpress.comglpbio.com

Table 1: Summary of CCR8 Ligands and their Receptors

LigandReceptorPrimary Cell Source of LigandBiological Roles (Related to CCR8)PubChem CID (Ligand)
CCL1 (I-309, TCA-3)CCR8Activated T cells, Immune and non-immune cells (skin, mucosal tissues)Orchestrates immune responses, Chemotaxis of CCR8+ cells, Induces intracellular Ca2+ increase6346 ncpsb.org.cnncpsb.org.cn
CCL18 (PARC, AMAC-1, DC-CK1, MIP-4)CCR8Antigen Presenting Cells (Dendritic cells, monocytes, macrophages)Induces chemotaxis and calcium flux in CCR8-expressing cells, Highly expressed in chronic inflammation6362 ncpsb.org.cncloudna.cn
CCL17CCR8 (Non-canonical)Conventional dendritic cellsInduces CCL3 expression, Suppresses Treg functionsNot applicable (Ligand for CCR4 primarily)

Table 2: this compound Activity on CCR8

CompoundTargetActivity TypeCellular Assay IC50 (Chemotaxis)Cellular Assay IC50 (Intracellular Ca2+)Inhibition of CCL1 Binding
This compoundCCR8Inhibitor1.3 μM (cyno CCR8) probechem.commedchemexpress.com1.0 μM (cyno CCR8) probechem.commedchemexpress.comYes (on circulating T-cells) medchemexpress.comglpbio.com

Significance of CCR8 in the Tumor Microenvironment and Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem where interactions between cancer cells, stromal cells, and immune cells influence tumor progression and response to therapy. Regulatory T cells (Tregs) are a key component of the TME, often accumulating at tumor sites and contributing to immunosuppression, thereby allowing cancer cells to evade the host immune response researchgate.netcreative-biogene.combms.comnih.govresearchgate.netmdpi.comtandfonline.com.

CCR8 is particularly significant in the TME due to its high expression on a highly immunosuppressive subset of tumor-infiltrating Tregs researchgate.netcreative-biogene.combms.comnih.govresearchgate.netmdpi.comtandfonline.com. Compared to Tregs in peripheral blood and normal tissues, CCR8 expression is notably upregulated on Tregs within tumors creative-biogene.combms.com. This specific expression pattern makes CCR8 a compelling target for modulating the immunosuppressive TME.

The interaction between CCL1, often secreted by various cells within the TME, and CCR8 on Tregs facilitates the recruitment and accumulation of these immunosuppressive cells at the tumor site researchgate.netnih.gov. This influx of Tregs contributes to an immunosuppressive environment that hinders effective anti-tumor immunity nih.gov. Signaling through the CCR8-CCL1 axis promotes Treg migration and enhances their suppressive functions within the tumor nih.gov.

High infiltration of Tregs in the TME has been correlated with poor prognosis in several cancer types bms.com. Therefore, strategies aimed at reducing the number or activity of tumor-infiltrating Tregs are being explored as potential cancer immunotherapies. The selective expression of CCR8 on these tumor-associated Tregs suggests that targeting CCR8 could offer a way to specifically deplete these immunosuppressive cells without broadly affecting Tregs in healthy tissues, potentially mitigating systemic immune-related side effects bms.comnih.gov.

Beyond Tregs, CCR8 expression has also been observed on other myeloid cell subsets within the TME, such as tumor-associated macrophages (TAMs) aacrjournals.org. These CCR8+ myeloid cells can also contribute to immune evasion by secreting pro-inflammatory and pro-angiogenic factors and inducing the expression of FoxP3 in T lymphocytes aacrjournals.org. The presence of elevated CCL1 secreted by tumors and increased CCR8+ myeloid cells in the periphery and tumor tissues highlights the involvement of the CCL1/CCR8 axis in cancer-related inflammation and immune evasion aacrjournals.org.

The selective CCR8 inhibitory properties of compounds like this compound are relevant in the context of targeting this axis to potentially enhance anti-tumor immune responses. By inhibiting CCR8 signaling, this compound could theoretically impede the recruitment and function of immunosuppressive cells in the TME.

Table 2: Characteristics of CCR8+ Tregs in Different Tissue Compartments

FeatureTumor Microenvironment (TME)Peripheral Blood & Normal TissuesReference
CCR8 ExpressionHighLower creative-biogene.combms.com
Immunosuppressive FunctionHighLower (relative to tumor Tregs) bms.comnih.gov
Correlation with PrognosisOften correlated with poor prognosisNot directly linked in this context bms.com
Potential as Therapeutic TargetHighLower (due to desire for tumor specificity) researchgate.netcreative-biogene.combms.comnih.govresearchgate.net

Emerging Roles of CCR8 in Tissue Homeostasis and Repair Mechanisms (e.g., Bone Healing)

Recent research has unveiled emerging roles for CCR8-expressing cells, particularly Tregs, in maintaining tissue homeostasis and facilitating repair mechanisms following injury. Tissue-resident Tregs are increasingly recognized for their contributions beyond immunosuppression, including their involvement in supporting tissue stem cell function and promoting regeneration in various organs nih.govcloudfront.net.

In the context of bone healing, studies have demonstrated a significant role for CCR8+ Tregs. Following a bone fracture, there is an accumulation of CCR8+ Tregs at the injury site nih.govcloudfront.netnih.gov. This recruitment is driven by the chemokine CCL1, which is highly produced by macrophages present within the injured tissue nih.govcloudfront.netnih.gov. The CCL1/CCR8 chemokine axis is thus crucial for the migration of Tregs into the site of bone injury nih.gov.

Detailed analysis of Tregs in injured bone tissue has revealed that the CCR8+ subset exhibits a distinct phenotype associated with tissue repair cloudfront.netnih.gov. Compared to their CCR8- counterparts, CCR8+ Tregs show heightened activation levels and an enriched gene expression profile related to bone formation and stem cell regulation pathways cloudfront.netnih.gov. These cells express higher levels of activation markers such as CD44, CTLA, KLRG1, and the transcription factor BATF cloudfront.netnih.gov.

A key finding in bone healing research is that CCR8+ Tregs secrete progranulin (PGRN) nih.govcloudfront.netnih.govresearchgate.net. PGRN is a growth factor that has been shown to promote the differentiation and osteogenic function of skeletal stem cells, ultimately contributing to new bone formation and supporting the repair process nih.govcloudfront.netresearchgate.net.

Experimental studies using a CCR8 inhibitor or a CCL1 inhibitor in mouse models of bone injury have provided further evidence for the importance of this axis in bone repair. Inhibition of CCR8 or CCL1 led to a significant reduction in the proportions and numbers of Tregs at the injury site, which was associated with impaired bone healing nih.govnih.gov. These findings suggest that the CCL1-CCR8 axis and the subsequent accumulation and function of CCR8+ Tregs are essential for efficient bone fracture repair.

The identification of CCR8+ Tregs as a specific population involved in bone healing, along with their mechanism of action through PGRN secretion, highlights CCR8 as a potential therapeutic target for accelerating bone repair and treating skeletal diseases cloudfront.net. While this compound has been primarily studied as a CCR8 inhibitor, its potential implications in modulating CCR8-mediated processes in tissue repair contexts like bone healing warrant further investigation.

Table 3: Role of CCR8+ Tregs in Bone Fracture Healing

FeatureObservation in Bone Injury SiteMechanismReference
Accumulation of CCR8+ TregsSignificant increase at injury siteDriven by CCL1 produced by macrophages nih.govcloudfront.netnih.gov
Phenotype of CCR8+ TregsHigher activation, enriched in bone formation/stem cell pathwaysIncreased expression of CD44, CTLA, KLRG1, BATF cloudfront.netnih.gov
Secreted FactorProgranulin (PGRN)Promotes skeletal stem cell differentiation and osteogenic function nih.govcloudfront.netnih.govresearchgate.net
Impact of CCR8 InhibitionReduced Treg accumulation, impaired bone repairDisruption of CCL1/CCR8 axis and downstream repair mechanisms nih.govnih.gov

Properties

CAS No.

850330-18-6

Molecular Formula

C27H32N4O4S

Molecular Weight

508.63

IUPAC Name

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1

InChI Key

FABRBEGQMXBELT-SELNLUPBSA-N

SMILES

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML604086;  ML-604086;  ML 604086; 

Origin of Product

United States

Ml604086: a Research Tool for Ccr8 Modulation

Classification and Chemical Characterization of ML604086

This compound is classified as a selective CCR8 inhibitor. medchemexpress.comprobechem.comglpbio.comadooq.com Its chemical characteristics define its structure and properties, which are crucial for understanding its interactions at the molecular level.

Molecular Formula and Weight

The molecular formula of this compound is C₂₇H₃₂N₄O₄S. medchemexpress.comprobechem.comglpbio.comadooq.commedkoo.comcymitquimica.combiosynth.com The molecular weight is consistently reported as 508.63 g/mol or 508.637 g/mol . medchemexpress.comprobechem.comglpbio.comadooq.commedkoo.comcymitquimica.combiosynth.com

PropertyValueSource
Molecular FormulaC₂₇H₃₂N₄O₄S medchemexpress.comprobechem.comglpbio.comadooq.commedkoo.comcymitquimica.combiosynth.com
Molecular Weight508.63 g/mol medchemexpress.comprobechem.comglpbio.comadooq.commedkoo.comcymitquimica.combiosynth.com

Structural Classification

Based on its chemical structure, this compound is described as a substituted dipiperidine alcohol nih.gov and contains a naphthalene (B1677914) sulfonyl group and a benzamide (B126) moiety. Its IUPAC chemical name is N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide. medkoo.com This structure contributes to its ability to interact with the CCR8 receptor.

Historical Development and Initial Characterization of this compound

The historical development of this compound is linked to the broader effort to target chemokine receptors for therapeutic purposes. Chemokine receptors, including CCR8, have been identified as important players in immune system function and disease processes like inflammation and cancer. researchgate.netnih.gov this compound was developed as a selective small molecule inhibitor of CCR8. researchgate.netnih.gov Initially, it was explored with the aim of treating conditions such as asthma, where the CCR8 ligand CCL1 and CCR8 expression are elevated. researchgate.netnih.govnih.gov Initial characterization demonstrated that this compound could efficiently block the CCL1/CCR8 axis in vitro. researchgate.netnih.gov It has been shown to inhibit CCL1 mediated chemotaxis and increases in intracellular Ca²⁺ concentrations in cellular assays, with reported IC₅₀ values of 1.3 µM and 1.0 µM, respectively. medchemexpress.comprobechem.com this compound also demonstrated high selectivity against a panel of 40 GPCRs, with only moderate inhibition of 5HT1a. probechem.com

Synthesis Considerations for this compound in Academic Research

While detailed synthetic routes for this compound specifically for academic research are not extensively detailed in the provided search results, the compound's complex structure suggests a multi-step synthesis is required. General peptide synthesis reagents like HBTU and TBTU are mentioned in the context of available chemicals from a supplier that also lists this compound, hinting at potential coupling reactions being involved in its synthesis, particularly given the presence of amide bonds in its structure. biosynth.com The availability of this compound from various chemical suppliers indicates that synthetic methods have been established for its production for research purposes. medchemexpress.comprobechem.comglpbio.comadooq.commedkoo.comcymitquimica.combiosynth.com

Availability of Radiolabeled this compound for Research Applications (e.g., [³H]-ML 604086)

The availability of radiolabeled versions of research compounds is crucial for studies involving binding assays, pharmacokinetic profiling, and tissue distribution. While the provided information mentions the synthesis and tritium (B154650) labeling of a different substituted dipiperidine alcohol as a potential ligand for CCR2 nih.gov, it also lists "[³H]-ML 604086" as a product available from a scientific supplier. amerigoscientific.com This indicates that a tritiated form of this compound ([³H]-ML 604086) is available for research applications, which would be valuable for quantitative studies of its interaction with CCR8 and its distribution in biological systems.

Radiolabeled FormAvailability for ResearchSource
[³H]-ML 604086Yes amerigoscientific.com

Molecular and Cellular Mechanism of Action of Ml604086

Specificity and Potency as a CCR8 Inhibitor

ML604086 has been characterized for its ability to specifically target CCR8 and its potency in inhibiting CCR8-mediated functions in in vitro systems.

Inhibition of CCL1 Binding to CCR8 on Target Cells (e.g., Circulating T-cells, CD4 T-cells)

This compound has demonstrated the capacity to inhibit the binding of CCL1 to CCR8. Studies have shown that this compound inhibits CCL1 binding to CCR8 on circulating T-cells. medchemexpress.commedkoo.comadooq.comarctomsci.com In experiments involving CD4 T-cells, this compound inhibited CCL1 binding to CCR8 with inhibition rates of 30% and 70% at concentrations of 10 µM and 30 µM, respectively, after 64 hours. medchemexpress.comarctomsci.com In a primate model, this compound inhibited CCL1 binding to CCR8 on circulating T-cells by over 98% throughout the study duration. nih.govresearchgate.netresearchgate.netbmj.com

Attenuation of CCL1-Mediated Chemotaxis

A key function of chemokine receptors like CCR8 is to mediate cell migration (chemotaxis) in response to their ligands. This compound has been shown to inhibit CCL1-mediated chemotaxis. medchemexpress.comadooq.comarctomsci.commedchemexpress.comprobechem.comambeed.cnadooq.com In cellular assays using cell lines stably expressing cynomolgus monkey CCR8, this compound inhibited CCL1-mediated chemotaxis with an IC50 value of 1.3 µM. medchemexpress.comarctomsci.comprobechem.comambeed.cn

Modulation of Intracellular Calcium Ion Concentrations

CCR8 signaling, like that of many GPCRs, involves the modulation of intracellular calcium ion concentrations. This compound affects this process by inhibiting the increase in intracellular Ca2+ concentrations induced by CCL1. medchemexpress.comadooq.comarctomsci.commedchemexpress.comprobechem.comambeed.cn In cell lines stably expressing cynomolgus monkey CCR8, this compound inhibited the increase in intracellular Ca2+ concentrations with an IC50 value of 1.0 µM. medchemexpress.comarctomsci.comprobechem.comambeed.cn

Receptor Binding Affinity and IC50 Values in In Vitro Systems

In in vitro cellular assays using cell lines stably expressing cynomolgus monkey CCR8, this compound demonstrated inhibitory activity against CCL1-mediated chemotaxis and increases in intracellular Ca2+ concentrations with IC50 values of 1.3 µM and 1.0 µM, respectively. medchemexpress.comarctomsci.comprobechem.comambeed.cn

Here is a summary of the in vitro potency data for this compound:

Assay TypeTarget Cell Line / SystemIC50 (µM)
CCL1-mediated chemotaxis inhibitionCell lines stably expressing cyno CCR81.3
Inhibition of increase in intracellular Ca2+ concentrationsCell lines stably expressing cyno CCR81.0
CCL1 binding inhibitionCD4 T-cells (at 10 µM)30% inhibition
CCL1 binding inhibitionCD4 T-cells (at 30 µM)70% inhibition

Evaluation of Selectivity Profile of this compound

Assessing the selectivity of a compound is crucial to understand its potential off-target effects. This compound has been evaluated for its selectivity against a panel of other receptors.

Assessment against a Panel of G Protein-Coupled Receptors (GPCRs)

This compound displays high selectivity against a panel of 40 GPCRs. probechem.com While generally selective, it has been noted to moderately inhibit the serotonin (B10506) receptor 5HT1a, showing inhibition rates of 30% and 70% at concentrations of 10 µM and 30 µM, respectively. medchemexpress.comarctomsci.com

Interactions with Other Receptors (e.g., Serotonin Receptor 5HT1a)

While this compound is characterized as a selective CCR8 inhibitor, studies have investigated its potential interactions with other receptors. At concentrations of 10 µM and 30 µM, this compound has been shown to moderately inhibit the serotonin receptor 5HT1a, with inhibition rates of 30% and 70%, respectively medchemexpress.commedchemexpress.cn. This suggests that while its primary target is CCR8, this compound may exhibit some off-target activity at higher concentrations on the 5HT1a receptor medchemexpress.commedchemexpress.cn. The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that binds serotonin and is expressed in various brain regions, spleen, and neonatal kidney genecards.orgwikipedia.orgpatsnap.com. Its activation is generally inhibitory on neurotransmission patsnap.com.

Here is a summary of this compound's inhibition of CCR8 and 5HT1a:

ReceptorEffectIC50 (Cellular Assays)Inhibition Rate (at specified concentrations)
CCR8Inhibitor1.3 µM (chemotaxis) probechem.com 1.0 µM (intracellular Ca2+) probechem.com>98% inhibition of CCL1 binding on circulating T-cells nih.gov
5HT1aInhibitionNot specified30% at 10 µM medchemexpress.commedchemexpress.cn 70% at 30 µM medchemexpress.commedchemexpress.cn

Molecular Interactions of this compound with CCR8

This compound functions by inhibiting CCL1 binding to CCR8 medchemexpress.comglpbio.com. This indicates a direct or allosteric interaction with the CCR8 receptor that prevents the natural ligand from binding and activating the receptor.

Identification of Critical Receptor Residues for Antagonist Binding

While specific critical receptor residues for this compound binding to CCR8 are not explicitly detailed in the provided search results, research on CCR8 antagonists, particularly those from the naphthalene (B1677914) sulfonamide series (to which this compound belongs), has involved structure-activity relationship (SAR) studies to understand the molecular determinants of binding researchgate.netresearchgate.nettandfonline.com. These studies aim to identify parts of the receptor that are crucial for the antagonist's affinity and efficacy researchgate.netresearchgate.net. The rational design of CCR8 antagonists has historically been challenged by the lack of structural information for human CCR8 tandfonline.com.

Homology Molecular Modeling for Binding Rationalization

Homology molecular modeling has been a valuable tool in rationalizing the binding of CCR8 antagonists, especially before the availability of experimentally determined CCR8 structures researchgate.netresearchgate.nettandfonline.com. This technique involves building a 3D model of CCR8 based on the known crystal structures of related chemokine receptors, such as CCR5 tandfonline.com. By docking potential antagonist molecules, including those from the naphthalene sulfonamide series, into these homology models, researchers can predict their binding modes and identify potential interaction sites researchgate.nettandfonline.com. This modeling has been used to explain the observed SAR of these compounds and understand why certain structural modifications affect antagonist activity researchgate.netresearchgate.net. For instance, decreased activity in some naphthalene sulfonamide derivatives compared to lead compounds was rationalized through homology molecular modeling researchgate.netresearchgate.net.

Preclinical Investigations of Ml604086 in Mechanistic Disease Models

Assessment of CCR8 Antagonism in Allergic Airway Disease Models

Preclinical investigations into the efficacy of ML604086 have primarily focused on its role as a CCR8 antagonist in models of allergic airway disease, particularly in a primate model of asthma.

Studies in Primate Models of Allergic Asthma (e.g., Cynomolgus Macaques Challenged with Ascaris suum)

The effects of this compound were investigated in a primate model of asthma utilizing cynomolgus macaques challenged with Ascaris suum. researchgate.netnih.govbmj.comscispace.comresearchgate.net In this study, this compound was administered via intravenous infusion to 12 cynomolgus monkeys during the airway challenge. researchgate.netnih.govbmj.comscispace.comresearchgate.net Pharmacokinetic data and systemic CCR8 inhibition were monitored throughout the study. researchgate.netnih.govbmj.comresearchgate.net The results indicated that this compound effectively inhibited CCL1 binding to CCR8 on circulating T-cells, achieving greater than 98% inhibition throughout the duration of the study. researchgate.netnih.govbmj.comresearchgate.netbmj.com

Analysis of Inflammatory Cell Infiltration (e.g., Eosinophilia) in Bronchoalveolar Lavage Fluid

Analysis of inflammatory cell infiltration, specifically eosinophilia, was conducted in bronchoalveolar lavage (BAL) fluid collected from the challenged macaques. Despite achieving significant systemic CCR8 inhibition, this compound demonstrated no significant effect on allergen-induced BAL eosinophilia. researchgate.netnih.govbmj.comresearchgate.netbmj.com This lack of effect on airway eosinophilia was noted in studies using a dosage of 1.038 mg/kg administered via intravenous infusion in Macaca fascicularis. arctomsci.commedchemexpress.com

Quantification of Th2 Cytokines (e.g., IL-4, IL-5, IL-13) in Pulmonary Compartments

The levels of key T helper 2 (Th2) cytokines, including IL-4, IL-5, and IL-13, were quantified in the pulmonary compartments, specifically in the BAL fluid. The administration of this compound did not significantly impact the induction of these Th2 cytokines in the BAL fluid following allergen challenge. researchgate.netnih.govbmj.comresearchgate.netbmj.com This finding aligns with observations of no effect on pro-inflammatory cytokine production in this model. arctomsci.commedchemexpress.com

Investigation of Pulmonary Function Parameters (e.g., Airway Resistance, Compliance)

Pulmonary function parameters, such as airway resistance and compliance, were assessed before and after allergen challenge, as well as in response to increasing concentrations of methacholine (B1211447). The study found that this compound did not affect the changes in airway resistance and compliance induced by either allergen provocation or challenge with increasing concentrations of methacholine. researchgate.netnih.govbmj.comresearchgate.netbmj.com This indicated no beneficial effect on lung mechanics in this asthma model. arctomsci.commedchemexpress.com

Below is a summary of key findings from the primate model study:

ParameterEffect of this compound Treatment (vs. Vehicle)Citation
Systemic CCR8 Inhibition (Circulating T-cells)>98% inhibition of CCL1 binding researchgate.netnih.govbmj.comresearchgate.netbmj.com
Allergen-induced BAL EosinophiliaNo significant effect arctomsci.commedchemexpress.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com
Induction of BAL Th2 Cytokines (IL-4, IL-5, IL-13)No significant effect arctomsci.commedchemexpress.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com
Allergen-induced Airway ResistanceNot affected arctomsci.commedchemexpress.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com
Allergen-induced Airway ComplianceNot affected arctomsci.commedchemexpress.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com
Methacholine-induced Airway ResistanceNot affected arctomsci.commedchemexpress.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com
Methacholine-induced Airway ComplianceNot affected arctomsci.commedchemexpress.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com

Mechanistic Insights into the Dispensable Role of CCR8 in Certain Allergic Airway Phenotypes

The comprehensive results from the primate model study, demonstrating potent CCR8 antagonism without a corresponding amelioration of key allergic airway disease features, provided crucial mechanistic insights. These findings clearly indicated a dispensable role for CCR8 in the pathogenesis of allergic airway disease in atopic primates. researchgate.netnih.govbmj.comresearchgate.netbmj.com This outcome contrasted with some conflicting data observed in mouse models of allergic airway disease. researchgate.netnih.govbmj.comscispace.comresearchgate.net The lack of efficacy in the primate model suggested that targeting CCR8 antagonism might not be a viable therapeutic strategy for the treatment of asthma and that alternative approaches should be considered. tandfonline.comresearchgate.netnih.govbmj.comresearchgate.netbmj.com

Investigation of this compound in Endometriosis Pathophysiology

Information regarding the investigation of this compound specifically in the pathophysiology of endometriosis was not found in the consulted literature.

Experimental Models of Endometriosis (e.g., Murine Models)

Murine models are commonly employed in endometriosis research to study disease development and evaluate potential therapeutics nih.govchildrenshospital.orgbiorxiv.orgresearchgate.net. These models often involve inducing endometriosis by transplanting uterine tissue to ectopic locations in mice nih.govchildrenshospital.orgresearchgate.net. This compound has been utilized in such in vivo mouse models to investigate the effects of CCR8 inhibition on endometriotic lesion development and associated processes nih.govresearchgate.net.

Impact on Endometriotic Lesion Development and Morphology

Studies using mouse models of endometriosis have demonstrated that blocking the CCL18/CCR8 axis with this compound can inhibit lesion development nih.govresearchgate.netresearchgate.netnih.gov. Compared to control groups, mice treated with this compound showed a decrease in the number, weight, and size of endometriotic lesions nih.govresearchgate.netresearchgate.net. Histological analysis using H&E staining confirmed the presence of typical endometriotic lesions in treated and control groups, allowing for the assessment of the impact of this compound on lesion morphology and size nih.gov.

Modulation of Angiogenesis within Endometriotic Lesions

Angiogenesis, the formation of new blood vessels, is crucial for the growth and survival of endometriotic lesions. Investigations have shown that CCL18 promotes tube formation in human umbilical vein endothelial cells (HUVECs) in vitro, indicating its role in facilitating angiogenesis nih.govresearchgate.net. In vivo studies utilizing this compound have demonstrated that blocking the CCL18/CCR8 pathway significantly reduces vessel density within endometriotic lesions in mice nih.govresearchgate.netresearchgate.net. Immunohistochemistry staining for CD31, a marker for endothelial cells, revealed fewer CD31-positive blood vessels in the lesions of this compound-treated mice compared to controls, with statistically significant reductions observed nih.govresearchgate.net.

Influence on Neuroangiogenesis in Endometriosis Progression

Neuroangiogenesis, the coordinated growth of nerves and blood vessels, contributes to the pain associated with endometriosis. Research indicates that CCL18 promotes nerve outgrowth of dorsal root ganglion (DRG) neurons in vitro nih.govresearchgate.netnih.gov. In mouse models of endometriosis, inhibition of CCL18 significantly suppressed nerve infiltration nih.govresearchgate.netnih.gov. Treatment with this compound, a CCR8 antagonist, resulted in a lower nerve infiltration density in endometriotic lesions in mice, as shown by PGP9.5 staining, particularly at lower doses nih.govresearchgate.net.

Elucidating the Role of this compound in Bone Healing and Regeneration

Investigations have also explored the involvement of the CCR8 pathway in bone healing processes, particularly focusing on the role of regulatory T cells and their interaction with chemokines.

Interruption of the CCL1-CCR8 Axis in Bone Fracture Models

Studies in mouse bone fracture models have identified a population of CCR8+ regulatory T cells (Tregs) that accumulate at the injury site in a CCL1-dependent manner cloudfront.netnih.gov. These CCR8+ Tregs are suggested to play a role in promoting bone repair cloudfront.netnih.gov. To investigate the significance of this pathway, this compound, a CCR8 inhibitor, was utilized to interrupt the CCL1-CCR8 axis in these models cloudfront.netnih.gov. Results from these studies indicated that inhibition of the CCL1/CCR8 axis using this compound or a CCL1-neutralizing antibody prohibited bone repair in the mouse fracture models cloudfront.netnih.gov. This highlights the importance of the CCL1-CCR8 interaction, mediated by CCR8+ Tregs, in facilitating bone healing and regeneration in experimental settings cloudfront.netnih.gov.

Effects on Recruitment and Function of CCR8+ Regulatory T Cells (Tregs) at Injury Sites

This compound functions as a selective CCR8 inhibitor, demonstrated by its ability to inhibit CCL1 binding to CCR8 on circulating T-cells cloudfront.netjci.orgmedchemexpress.comglpbio.com. Studies in a mouse model of bone injury have shown that regulatory T cells (Tregs) accumulate at the injury site and are essential for the bone repair process cloudfront.netnih.gov. This accumulation is significantly driven by the local production of the chemokine CCL1, which recruits CCR8+ Tregs from the periphery to the site of injury cloudfront.netnih.govnih.gov.

Administration of this compound in mice subjected to bone injury resulted in a significant reduction in both the proportions and absolute numbers of CCR8+ Tregs, as well as total Tregs, at the injury site compared to untreated control mice cloudfront.net. This finding underscores the critical role of the CCR8-CCL1 axis in the recruitment of Tregs to bone injury sites. Furthermore, CCR8+ Tregs found at the injury site exhibit higher activation levels and demonstrate enhanced tissue repair capacity when compared to their CCR8- counterparts cloudfront.net.

Impact on Progranulin (PGRN) Secretion by Bone Injury-Responding Tregs

Bone injury-responding Tregs are characterized by their secretion of progranulin (PGRN), a protein crucial for promoting the accumulation and osteogenic differentiation of skeletal stem cells (SSCs), thereby facilitating bone repair cloudfront.netnih.govnih.gov. Research indicates that the CCR8-CCL1 axis plays a direct role in promoting the secretion of PGRN by CCR8+ Tregs cloudfront.netnih.gov.

Mechanistically, CCL1 has been shown to enhance the expression levels of the transcription factor basic leucine (B10760876) zipper ATF-like transcription factor (BATF) in CCR8+ Tregs cloudfront.netnih.govnih.gov. BATF subsequently binds to the promoter region of the Grn gene, which encodes PGRN, leading to increased translational output and consequently elevated PGRN secretion by these cells cloudfront.netnih.govnih.gov.

Contribution to Understanding Immune-Related Mechanisms of Bone Repair

Studies employing this compound as a tool to inhibit CCR8 signaling, alongside the use of CCL1 inhibitors, have significantly advanced the understanding of immune-related mechanisms governing bone repair cloudfront.netnih.gov. These investigations have elucidated a specific pathway mediated by CCR8+ Tregs, which is critical for effective bone healing cloudfront.netnih.gov. This mechanism involves the chemokine-driven recruitment of CCR8+ Tregs to the injury site via CCL1, followed by their crucial interaction with skeletal stem cells and the subsequent secretion of progranulin cloudfront.netnih.govnih.gov. The findings suggest that targeting CCR8+ Tregs and their secreted factors, such as PGRN, could represent a potential therapeutic strategy to accelerate bone healing and treat skeletal diseases cloudfront.net.

Below is a table summarizing the effects observed with CCR8 inhibition (including studies using this compound) on CCR8+ Tregs at bone injury sites:

Treatment GroupProportion of CCR8+ Tregs at Injury SiteNumber of CCR8+ Tregs at Injury SiteTotal Tregs at Injury Site
Untreated MiceHigherHigherHigher
CCR8 Inhibitor (this compound)Significantly ReducedSignificantly ReducedSignificantly Reduced
CCL1 InhibitorSignificantly ReducedSignificantly ReducedSignificantly Reduced

Applications in Tumor Microenvironment Immunomodulation Research

This compound and the understanding of the CCR8-CCL1 axis have relevance in the field of tumor microenvironment immunomodulation research, particularly concerning the role of regulatory T cells.

Significance of CCR8 Expression on Tumor-Infiltrating Regulatory T Cells (Tregs)

CCR8 is notably expressed on regulatory T cells that infiltrate the tumor microenvironment (TME) researchgate.netmdpi.combms.comtandfonline.commdpi.comtandfonline.com. This expression is often upregulated on a highly immunosuppressive subset of Tregs found in various cancer types bms.com. The presence of a high number of CCR8-expressing Tregs within the TME is frequently associated with a poor prognosis in cancer patients researchgate.netmdpi.combms.comtandfonline.comtandfonline.comresearchgate.net. The inflammatory nature of the tumor microenvironment can induce the reprogramming of Tregs, leading to phenotypes that enhance immunosuppression and facilitate tumor immune evasion researchgate.netnih.gov.

Preclinical Strategies for Selective Depletion of Tumor-Residing Tregs via CCR8 Antagonism

Given the prominent role of CCR8+ Tregs in promoting an immunosuppressive TME, targeting these cells has emerged as a promising strategy in cancer immunotherapy tandfonline.comtandfonline.com. Selective depletion of Tregs within the tumor is desired to avoid systemic autoimmune complications that might arise from broad Treg depletion researchgate.netmdpi.com. Targeting CCR8 is suggested as a potential approach for the selective depletion of Tregs in the TME mdpi.com.

Preclinical data, primarily utilizing anti-CCR8 antibodies, have indicated that targeting CCR8+ Tregs can induce potent anti-tumor immune responses and inhibit tumor growth in various mouse models bms.comtandfonline.comtandfonline.comresearchgate.net. These anti-CCR8 antibodies can lead to the selective depletion of immunosuppressive Tregs within the TME through effector functions such as antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) tandfonline.comresearchgate.net. While this compound is a small molecule CCR8 antagonist medchemexpress.comglpbio.comprobechem.com, much of the preclinical work on Treg depletion in tumors has focused on antibody-mediated approaches. However, the interest in small molecule CCR8 antagonists for cancer treatment is also noted researchgate.net, highlighting the broader strategy of targeting CCR8+ Tregs.

Role of the CCR8-CCL1 Pathway in Enhancing Treg Immunosuppressive Functions

The CCR8-CCL1 pathway contributes significantly to the immunosuppressive functions of Tregs within the tumor microenvironment mdpi.comnih.govlabsolu.canih.gov. The interaction between CCL1, often secreted within the TME, and CCR8 on Tregs can promote the migration and accumulation of these immunosuppressive cells at the tumor site mdpi.com.

Furthermore, engagement of CCR8 by CCL1 on human Tregs has been shown to enhance their immunosuppressive capabilities nih.govnih.gov. This interaction can lead to increased expression of key molecules associated with Treg function, including FOXP3, CD39, and IL-10 nih.govnih.gov. The CCR8-CCL1 pathway can also influence intracellular signaling, such as increasing STAT3 expression, which contributes to enhanced Treg stability and immunosuppressive activity nih.govnih.gov.

Structure Activity Relationships Sar and Design Principles for Ccr8 Modulators

Structural Features of ML604086 Contributing to CCR8 Antagonism.

This compound is identified as a selective small molecule inhibitor of CCR8. medchemexpress.comshellchemtech.commedchemexpress.comadooq.comglpbio.com It belongs to the chemical class of naphthalene (B1677914) sulfonamides, a scaffold known to possess CCR8 antagonistic properties. tandfonline.comresearchgate.netnih.gov The core naphthalene sulfonamide structure provides a foundation for interaction with the CCR8 receptor.

Studies indicate that this compound exerts its antagonistic effect by inhibiting the binding of the endogenous ligand CCL1 to CCR8 on circulating T-cells. medchemexpress.comshellchemtech.commedchemexpress.comglpbio.com This inhibition of ligand binding translates to functional antagonism, as demonstrated by its ability to inhibit CCL1-mediated chemotaxis and increases in intracellular Ca²⁺ concentrations. medchemexpress.comshellchemtech.commedchemexpress.comadooq.comglpbio.com In cell lines stably expressing cynomolgus CCR8, this compound inhibited CCL1-mediated chemotaxis and calcium influx with IC₅₀ values of 1.3 µM and 1.0 µM, respectively. medchemexpress.com It also inhibited CCL1 binding to CCR8 on CD4 T-cells. medchemexpress.com

While the specific detailed molecular interactions of this compound with the CCR8 binding site are not extensively described in the provided information, its classification within the naphthalene sulfonamide series suggests that the key features of this scaffold are critical for its antagonistic activity. Further detailed SAR on this compound itself would involve modifications to the naphthalene ring system, the sulfonamide group, and any substituents to delineate their precise roles in receptor binding affinity and functional inhibition.

Comparative Analysis of this compound with Related Naphthalene Sulfonamide Antagonists.

This compound is part of a broader class of naphthalene sulfonamide-based CCR8 antagonists. tandfonline.comresearchgate.net This chemotype was identified through high-throughput screening campaigns. tandfonline.com An extensive SAR campaign starting from a different hit from the naphthalene sulfonamide series led to an optimized derivative known as NS-15, which showed potent activity with a Kᵢ value of 1.6 nM in a CCR8 binding assay. tandfonline.comtocris.com NS-15 also demonstrated potent antagonism in a calcium release assay (IC₅₀ = 2 nM) and inhibited CCL1-induced cell migration (IC₅₀ = 16 nM). tandfonline.comtocris.com

While both this compound and NS-15 share the naphthalene sulfonamide scaffold and exhibit CCR8 antagonistic activity, their reported potencies differ, with NS-15 appearing more potent in the binding and functional assays mentioned. medchemexpress.comtandfonline.comtocris.com Another study explored palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor to expand the SAR of this compound class, yielding derivatives with CCR8 antagonistic properties in the 0.2 – 10 µM range in binding and calcium mobilization assays. researchgate.net The decreased activity of some of these derivatives compared to the original lead compound was rationalized by homology molecular modeling. researchgate.net

This comparative analysis highlights that while the naphthalene sulfonamide core is important for CCR8 antagonism, modifications to the substituents and their positions on the scaffold significantly influence potency and potentially other pharmacological properties.

Rational Design and Optimization Strategies for Small Molecule CCR8 Inhibitors.

The rational design of CCR8 antagonists has historically faced challenges due to the lack of high-resolution structural information for the human CCR8 receptor. tandfonline.comnih.gov Consequently, early efforts in discovering and optimizing CCR8 antagonists often relied on high-throughput screening followed by iterative cycles of synthesis and biological evaluation in a trial-and-error approach to improve affinity and antagonism. tandfonline.com

Homology modeling, often based on the crystal structure of the closely related chemokine receptor CCR5, was employed to predict binding modes and help explain the experimentally determined SAR for series like the naphthalene sulfonamides. tandfonline.com

More recently, the availability of experimentally determined three-dimensional structures of human CCR8, obtained through techniques like single-particle cryogenic electron microscopy (cryo-EM), has provided a significant boost to rational design efforts. tandfonline.comresearchgate.net These structures, including those of CCR8 in complex with its endogenous ligand CCL1 and in apo or agonist-bound states, offer valuable insights into the orthosteric and potential allosteric binding sites and the molecular interactions crucial for ligand recognition and receptor activation/inhibition. tandfonline.comresearchgate.net This structural information allows for a more targeted approach in designing small molecules with improved potency, selectivity, and desired pharmacological profiles. Optimization strategies often involve modifying identified lead compounds to enhance binding affinity, improve pharmacokinetic properties, and address potential off-target activities such as hERG channel inhibition. tandfonline.comresearchgate.netresearchgate.net

Insights from SAR Studies on Other CCR8 Antagonists (e.g., AZ084, R243, SB-649701, IPG7236) and Agonists (e.g., LMD-009, ZK756326).

SAR studies on diverse chemotypes have provided valuable insights into the requirements for modulating CCR8 activity.

Antagonists:

SB-649701: This compound is an N-substituted-5-aryl-oxazolidinone identified through an HTS campaign by GSK. tandfonline.comresearchgate.net It showed potent activity in a human CCR8 calcium release assay (pIC₅₀ = 7.7) and acted as a functional antagonist in chemotaxis assays. tandfonline.com SAR studies on this series led to the identification and optimization of structural features contributing to its potency and selectivity. researchgate.net

R243: Described as a potent and selective CCR8 antagonist, R243 inhibits CCL1/CCR8 interaction and downstream signaling, including calcium flux and chemotaxis. medchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.com SAR studies on this compound have investigated its effects on macrophage cytokine production and signaling pathways. researchgate.netmedchemexpress.com

IPG7236: A benzenesulfonamide (B165840) analogue, IPG7236 is a potent and selective CCR8 antagonist that has advanced to clinical studies. tandfonline.comaxonmedchem.comacs.org Its design and optimization focused on achieving potent CCR8 antagonism with favorable pharmacokinetic properties. tandfonline.comacs.org

Agonists:

LMD-009 and ZK756326: These are non-peptide phenoxybenzylpiperidine analogues that act as selective CCR8 agonists. medchemexpress.comtandfonline.comresearchgate.nettocris.comresearchgate.netmedchemexpress.commybiosource.commedchemexpress.com SAR studies on these compounds, including structural modifications and evaluation in calcium mobilization and inositol (B14025) phosphate (B84403) accumulation assays, revealed that while limited structural variation was tolerated in certain parts of the molecule, various linkers and small substituents could yield compounds with promising agonistic potency. researchgate.netresearchgate.netmedchemexpress.com Cryo-EM structures have shown that LMD-009 and ZK756326 interact with conserved residues in the main binding crevice, overlapping with the binding site of CCL1. tandfonline.comresearchgate.netresearchgate.net LMD-009 activates CCR8 with high potency (EC₅₀ values from 11 to 87 nM in various assays) and efficacy. medchemexpress.comresearchgate.netmedchemexpress.com ZK756326 is also a potent agonist, inhibiting CCL1 binding with an IC₅₀ of 1.8 µM. tocris.commybiosource.com

Methodologies for Studying Ml604086 and Ccr8 Biology

In Vitro Assays for CCR8 Activity and ML604086 Characterization

In vitro assays are crucial for understanding the direct interaction between this compound and CCR8 and the resulting cellular responses. These assays provide insights into the compound's potency and selectivity.

Ligand Binding Assays (e.g., CCL1 binding assays)

Ligand binding assays, specifically those involving CCL1, are used to assess the ability of this compound to compete with or inhibit the binding of the natural CCR8 ligand, CCL1, to the receptor. This compound has been shown to inhibit CCL1 binding to CCR8 on CD4 T-cells medchemexpress.comarctomsci.com. One study reported that this compound inhibited CCL1 binding to CCR8 on CD4 T-cells with inhibition rates of 30% and 70% at concentrations of 10 µM and 30 µM, respectively, after 64 hours of incubation medchemexpress.comarctomsci.com. Another study utilizing a CCR8 binding assay found an optimized lead compound with a Ki value of 1.6 nM, demonstrating high affinity for CCR8 tandfonline.comtandfonline.com. This compound, as a naphthalene (B1677914) sulfonamide, was evaluated in a primate model and achieved over 98% CCR8 antagonism through intravenous administration, as measured by systemic CCR8 inhibition tandfonline.comresearchgate.netresearchgate.net.

Functional Assays (e.g., Chemotaxis assays, Calcium mobilization assays, Inositol (B14025) Phosphate (B84403) accumulation)

Functional assays are employed to evaluate the downstream effects of this compound binding to CCR8, such as cell migration (chemotaxis) and intracellular signaling events.

Chemotaxis assays measure the ability of cells expressing CCR8 to migrate towards a chemoattractant like CCL1. This compound has been shown to inhibit CCL1-mediated chemotaxis medchemexpress.commedchemexpress.com. In cell lines stably expressing cynomolgus monkey CCR8, this compound inhibited CCL1-mediated chemotaxis with an IC50 of 1.3 µM medchemexpress.comarctomsci.commolnova.cnmedchemexpress.cn. In vitro chemotaxis assays have also demonstrated the effect of CCL1 in recruiting CCR8+ regulatory T cells (Tregs) nih.govcloudfront.net.

Calcium mobilization assays detect the increase in intracellular calcium ions that occurs upon CCR8 activation by its ligand. This compound inhibits the increase in intracellular Ca2+ concentrations induced by CCL1 medchemexpress.commedchemexpress.com. In cell lines stably expressing cynomolgus monkey CCR8, this compound inhibited CCL1-mediated increases in intracellular Ca2+ concentrations with an IC50 of 1.0 µM medchemexpress.comarctomsci.commolnova.cnmedchemexpress.cn. Ready-to-Assay CCR8 Chemokine Receptor Frozen Cells are available for measuring CCR8 activation via an increase in intracellular calcium, assessing ligand-based activation and suitable for studying drug candidates targeting GPCRs discoverx.commerckmillipore.com. These cells overexpress CCR8 and contain a promiscuous G-protein to couple the receptor to the calcium signaling pathway discoverx.commerckmillipore.com. Calcium release assays have also been used to assess the antagonistic properties of other CCR8 inhibitors tandfonline.comresearchgate.net.

Inositol phosphate accumulation assays measure the production of inositol phosphates, another signaling pathway activated by G protein-coupled receptors like CCR8. While some CCR8 agonists have been shown to mediate inositol phosphate accumulation researchgate.netmedchemexpress.com, the specific effects of this compound on this pathway were not prominently detailed in the search results. However, the broader category of functional assays for CCR8 includes inositol phosphate accumulation researchgate.netmedchemexpress.com.

Table 1: In Vitro Inhibition Data for this compound

Assay TypeTargetCell Type / SystemIC50 (µM)Reference
ChemotaxisCCR8Cell lines stably expressing cyno CCR81.3 medchemexpress.comarctomsci.commolnova.cnmedchemexpress.cn
Intracellular Ca2+ IncreaseCCR8Cell lines stably expressing cyno CCR81.0 medchemexpress.comarctomsci.commolnova.cnmedchemexpress.cn
CCL1 Binding InhibitionCCR8 on CD4 T-cellsCD4 T-cells-* medchemexpress.comarctomsci.com

Inhibition rates of 30% and 70% were observed at 10 µM and 30 µM, respectively, after 64 hours.

Reporter Gene Assays for Pathway Activation

Reporter gene assays can be used to assess the activation of signaling pathways downstream of CCR8. These assays typically involve transfecting cells with a construct where a reporter gene (e.g., luciferase) is under the control of a promoter that is responsive to CCR8 signaling. Luciferase reporter assays have been used in the context of studying the CCR8/CCL1 axis, for instance, to measure the activity of the Grn promoter in HEK293A cells nih.govcloudfront.net. While the search results mention reporter gene testing as a general methodology medchemexpress.com, specific data on this compound using reporter gene assays for CCR8 pathway activation were not extensively detailed.

Preclinical Animal Models for Evaluating this compound

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound in a more complex biological setting that mimics human disease.

Murine Models of Disease (e.g., Endometriosis, Bone Fracture Healing)

Murine models are commonly used in preclinical research due to their genetic tractability and availability. While endometriosis was mentioned as a potential area of CCR8 involvement, specific studies evaluating this compound in murine models of endometriosis were not found in the provided search results.

However, a murine model of bone fracture healing has been used to investigate the role of the CCL1/CCR8 axis and the effect of CCR8 inhibition. In this model, this compound was employed to interrupt the CCL1/CCR8 axis, demonstrating a significant effect in inhibiting CCL1 binding to CCR8 in supplemental studies nih.govcloudfront.net. Treatment with the CCR8 inhibitor (this compound) or a CCL1 inhibitor in mice after defect surgery significantly reduced the proportions and numbers of CCR8+ Tregs and total Tregs within the injury site compared to untreated mice nih.govcloudfront.net. This suggests a role for the CCL1/CCR8 axis in recruiting CCR8+ Tregs to the injury site during bone repair nih.govcloudfront.net.

Primate Models of Disease (e.g., Asthma)

Primate models, such as those using Macaca fascicularis (cynomolgus monkeys), are valuable for evaluating the effects of compounds in a species more closely related to humans. A primate model of asthma has been utilized to investigate the effects of this compound. In this model, this compound was administered by intravenous infusion to cynomolgus monkeys during airway challenge with Ascaris suum medchemexpress.commedchemexpress.comarctomsci.comresearchgate.netresearchgate.netresearchgate.net.

Despite achieving over 98% inhibition of CCL1 binding to CCR8 on circulating T-cells throughout the study duration, this compound showed no significant effect on several key indicators of allergic airway disease in this primate model researchgate.netresearchgate.net. These indicators included allergen-induced bronchoalveolar lavage (BAL) eosinophilia, the induction of Th2 cytokines (IL-4, IL-5, IL-13) and mucus levels in BAL researchgate.netresearchgate.net. Furthermore, changes in airway resistance and compliance induced by allergen provocation and increasing concentrations of methacholine (B1211447) were not affected by this compound treatment medchemexpress.commedchemexpress.comarctomsci.comresearchgate.netresearchgate.net. These findings suggested that CCR8 antagonism with this compound was ineffective in ameliorating allergic airway disease in this primate model of asthma tandfonline.comtandfonline.comresearchgate.net.

Table 2: Preclinical Evaluation of this compound in a Primate Model of Asthma

Animal ModelSpeciesDisease ModelAdministration MethodKey FindingsReference
Primate Asthma ModelMacaca fascicularisAllergic Airway DiseaseIntravenous InfusionNo significant effect on BAL eosinophilia, Th2 cytokine/mucus levels, or changes in airway resistance/compliance. medchemexpress.commedchemexpress.comarctomsci.comresearchgate.netresearchgate.net

Analytical Techniques for Compound Assessment in Biological Systems

Assessment of this compound in biological systems involves methodologies to understand how the compound is handled by the organism (pharmacokinetics), its ability to interact with its intended target (receptor occupancy), and the resulting changes in the immune system (immunological readouts).

Pharmacokinetic (PK) Analysis in Preclinical Species

Pharmacokinetic analysis is crucial for understanding the absorption, distribution, metabolism, and excretion of a compound in a living organism. Studies investigating this compound have included PK assessments in preclinical species. For instance, this compound was administered via intravenous infusion to cynomolgus monkeys in a study investigating its effects in a primate model of asthma. Samples were collected throughout this study specifically to measure the pharmacokinetics of this compound. While detailed PK parameters for this compound from this specific study are not provided in the available snippets, the inclusion of PK sample collection highlights its importance in characterizing the compound's behavior in a relevant preclinical model.

Assessment of CCR8 Receptor Occupancy in Vivo

Determining the extent to which a compound occupies its target receptor in vivo is a critical measure of target engagement. In the study involving cynomolgus monkeys, systemic CCR8 inhibition by this compound was assessed. The results demonstrated that this compound inhibited CCL1 binding to CCR8 on circulating T-cells by over 98% throughout the duration of the study. This high level of receptor occupancy indicates effective engagement of CCR8 by this compound in the circulating immune cell population in this preclinical model.

Immunological Readouts (e.g., Cytokine profiling, Flow cytometry for cell phenotyping)

To evaluate the biological impact of this compound and the role of CCR8 in immune responses, various immunological readouts are employed. In the primate model of asthma study, immunological assessments included the measurement of inflammation, T helper 2 (Th2) cytokines, and mucus levels in bronchoalveolar lavage (BAL) fluid. Specifically, the levels of Th2 cytokines IL-4, IL-5, and IL-13 were measured. Despite achieving high CCR8 inhibition, this compound did not show a significant effect on allergen-induced BAL eosinophilia, the induction of these Th2 cytokines, or mucus levels in BAL in this model.

Flow cytometry is another key technique used in studying CCR8 biology and the effects of modulators. It allows for the identification and quantification of cell populations expressing specific markers, such as CCR8, and can be used to assess changes in immune cell phenotypes. Flow cytometry has been utilized to study CCR8 expression on T cells in blood and BAL in the context of asthma. It has also been used to confirm CCR8 expression in cell lines and to assess CCL1 binding to CCR8 on circulating T-cells as a measure of receptor occupancy, as performed in the cynomolgus monkey study. Studies involving other CCR8 antagonists or related research in CCR8 biology have also employed cytokine secretion analysis as an immunological readout, measuring cytokines like TNF-α, IL-6, and IL-10. These techniques collectively provide insights into the cellular and molecular effects of CCR8 modulation.

Table: Key Immunological Readouts in Primate Study with this compound

Readout TypeSpecific MeasuresEffect of this compound (vs Vehicle)Source
InflammationBAL EosinophiliaNo significant effect
Th2 Cytokines (BAL)IL-4No significant effect
IL-5No significant effect
IL-13No significant effect
Other (BAL)Mucus levelsNo significant effect

Table: this compound Receptor Occupancy in Primate Study

TargetAssessment MethodLevel of Inhibition AchievedSource
CCR8Inhibition of CCL1 binding on circulating T-cells>98% throughout the study

Future Research Directions and Translational Perspectives of Ccr8 Modulation

Unresolved Questions in CCR8 Biology and ML604086-Related Mechanisms

Despite the growing interest in CCR8 as a therapeutic target, several questions regarding its biology and the precise mechanisms of action of modulators like this compound remain. While CCR8 is predominantly expressed on Tregs and Th2 cells, its expression can also be found on other cell types, including NK cells, γδ T cells, monocytes, macrophages, and endothelial cells tandfonline.comfrontiersin.orgtandfonline.com. The full spectrum of CCR8 expression across different immune and non-immune cells in various tissue contexts and disease states requires further elucidation.

The specific roles of different CCR8 ligands (CCL1, CCL8, CCL16, and CCL18) in mediating CCR8 function in different biological settings are not fully understood tandfonline.com. Although CCL1 is considered a primary ligand and its binding is inhibited by this compound medchemexpress.com, the contributions of other ligands to CCR8-mediated effects, particularly in the tumor microenvironment where CCL1 may be weakly detected, warrant further investigation mdpi.com.

Furthermore, while this compound has shown efficacy in inhibiting CCL1-mediated responses in vitro medchemexpress.com, its in vivo effects and the precise mechanisms by which it modulates immune responses in complex biological systems are still being explored. An earlier evaluation of a CCR8 inhibitor, including this compound, in a primate model of asthma did not demonstrate efficacy despite achieving high CCR8 antagonism, suggesting that CCR8 antagonism alone may not be sufficient in certain conditions or that the in vivo mechanisms are more complex than initially understood mdpi.comglpbio.com. This highlights the need for deeper mechanistic studies to fully understand how this compound and other CCR8 modulators impact immune cell function and trafficking in vivo.

The potential for CCR8 modulation to induce off-target effects due to expression on various cell types or interactions with other receptors, such as the moderate inhibition of the serotonin (B10506) receptor 5HT1a by this compound at higher concentrations, is another area requiring careful consideration medchemexpress.comprobechem.com. Understanding the full selectivity profile and potential compensatory pathways is crucial for therapeutic development.

Exploration of Novel Therapeutic Indications for CCR8-Targeting Agents beyond initial findings

Initial research into CCR8 modulation focused on inflammatory diseases like asthma due to its expression on Th2 cells tandfonline.commdpi.com. However, the identification of high CCR8 expression on tumor-infiltrating regulatory T cells (TI-Tregs) has shifted the focus towards cancer immunotherapy frontierspartnerships.orgtandfonline.com. CCR8+ TI-Tregs are highly immunosuppressive and are associated with poor prognosis in many solid tumors tandfonline.commdpi.comresearchgate.net. Targeting these cells with CCR8 antagonists aims to reduce immunosuppression within the tumor microenvironment and enhance anti-tumor immunity patsnap.comfrontierspartnerships.orgaacrjournals.org.

Beyond cancer, CCR8 modulators hold promise for other indications. In autoimmune diseases, where an overactive immune response targets self-tissues, modulating CCR8 activity could help restore immune balance patsnap.com. For instance, using CCR8 agonists to enhance Treg function might be beneficial in such conditions patsnap.com. Conversely, in infectious diseases where pathogens exploit the immune system, modulating CCR8 could potentially enhance the immune response against the pathogen patsnap.com.

More recently, research has explored the role of CCR8+ Tregs in bone repair. Studies using the CCR8 inhibitor this compound have shown that interrupting the CCL1/CCR8 axis can affect the accumulation of CCR8+ Tregs at bone injury sites and influence bone repair processes nih.gov. This suggests potential therapeutic applications for CCR8 modulators in promoting tissue repair and regeneration nih.gov.

Another area of exploration is the potential involvement of CCR8 in conditions like endometriosis, where CCL18, a CCR8 ligand, has been implicated in promoting lesion development, angiogenesis, and nerve fiber growth ejh.it. Studies using this compound in mouse models of endometriosis have shown that blocking CCL18/CCR8 can suppress lesion development ejh.it.

Table 1: Potential Therapeutic Indications for CCR8 Modulation

IndicationProposed MechanismRelevance to this compound (Antagonist)
CancerDepletion or modulation of immunosuppressive CCR8+ TI-Tregs to enhance anti-tumor immunity. patsnap.comfrontierspartnerships.orgtandfonline.comHigh (this compound is an antagonist)
Autoimmune DiseasesRestoring immune balance (potentially via agonist activity). patsnap.comLower (this compound is an antagonist, but highlights the target)
Infectious DiseasesEnhancing immune response against pathogens. patsnap.comPotential (mechanism dependent)
Bone RepairInfluencing CCR8+ Treg accumulation and function at injury sites. nih.govHigh (this compound used in studies)
EndometriosisBlocking CCL18/CCR8 signaling to suppress lesion development. ejh.itHigh (this compound used in studies)

Strategies for Enhancing the Efficacy of CCR8 Antagonism (e.g., Combination with Immunotherapies)

Enhancing the efficacy of CCR8 antagonism is a key focus for future research. One prominent strategy involves combining CCR8-targeting agents with other immunotherapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies patsnap.comresearchgate.netbmj.combms.com.

Preclinical studies have demonstrated that the depletion of CCR8+ Tregs by anti-CCR8 antibodies can synergize with anti-PD-1 therapy, leading to enhanced anti-tumor effects aacrjournals.orgresearchgate.netbmj.combms.comharbourbiomed.com. The rationale behind this combination is that while ICIs primarily focus on activating effector T cells by blocking inhibitory signals, targeting CCR8+ Tregs directly reduces the immunosuppressive environment within the tumor, thereby unleashing a more robust anti-tumor immune response patsnap.comresearchgate.netbms.com. This dual approach addresses both the activation of effector cells and the removal of suppressive elements.

Studies using anti-CCR8 monoclonal antibodies have shown that combining them with anti-PD-1 antibodies strongly suppressed tumor growth compared to anti-PD-1 antibody alone in mouse models aacrjournals.org. This synergistic effect highlights the potential of such combinations in improving therapeutic outcomes in cancer researchgate.netbmj.combms.comharbourbiomed.com.

Beyond checkpoint inhibitors, exploring combinations with other immune-modulating agents is also a promising avenue bmj.com. This could include therapies targeting other immunosuppressive cells or pathways, or those that promote the recruitment and function of effector immune cells. For instance, combining anti-CCR8 antibodies with agents that simultaneously block the PD1/L1 and TGF-β pathways is being investigated for potential clinical benefit bmj.com.

Table 2: Combination Strategies for CCR8 Antagonism

Combination PartnerRationalePreclinical Evidence
Anti-PD-1 or Anti-PD-L1 AntibodiesReduce immunosuppression by targeting Tregs while simultaneously activating effector T cells. patsnap.comresearchgate.netbms.comEnhanced anti-tumor efficacy in mouse models. aacrjournals.orgresearchgate.netharbourbiomed.com
Agents targeting other suppressive pathwaysAddress multiple immunosuppressive mechanisms within the tumor microenvironment. bmj.comPotential for increased anti-tumor immune response. bmj.com
Agents promoting effector cell functionEnhance the cytotoxic activity of anti-tumor immune cells.Synergistic effects observed in some models. researchgate.net

Development of Next-Generation CCR8 Modulators with Optimized Biological Profiles

The development of next-generation CCR8 modulators aims to overcome limitations of earlier compounds and optimize their therapeutic profiles. This includes improving potency, selectivity, pharmacokinetic properties, and the ability to specifically target CCR8+ cells in the desired tissue compartments, such as the tumor microenvironment acs.orgmdpi.comacs.org.

While small molecule inhibitors like this compound have been developed, challenges related to physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been noted for this class of compounds researchgate.net. Research into optimizing the structural features of small molecule CCR8 antagonists to enhance metabolic stability and selectivity, particularly against off-targets like the hERG ion channel, is ongoing acs.orgu-strasbg.fr.

Monoclonal antibodies targeting CCR8 represent another significant class of next-generation modulators frontierspartnerships.orgtandfonline.comaacrjournals.org. These antibodies can be engineered to have enhanced effector functions, such as antibody-dependent cellular cytotoxicity (ADCC), to promote the depletion of CCR8+ Tregs aacrjournals.orgbmj.combms.com. Fc-optimized anti-CCR8 antibodies with enhanced ADCC and ADCP (antibody-dependent cellular phagocytosis) functions are being developed and evaluated in preclinical models bmj.com.

The goal is to develop modulators that selectively target CCR8+ cells in the tumor while sparing Tregs in peripheral tissues, thereby minimizing potential autoimmune side effects aacrjournals.orgbms.comascopubs.org. This requires a deep understanding of the differences in CCR8 expression and function between tumor-infiltrating Tregs and those in healthy tissues aacrjournals.orgascopubs.org.

Furthermore, the development of novel cellular models that mimic tumor-infiltrating Tregs is crucial for evaluating the potential of small molecule CCR8 antagonists and other modulators in a more physiologically relevant setting nih.gov. These models can help in understanding the role of CCR8 signaling in TI-Tregs and assessing the efficacy of new compounds nih.gov.

The landscape of CCR8 modulator development is active, with several anti-CCR8 antibodies and small molecule antagonists progressing through preclinical and clinical stages acs.orgmedchemexpress.commed-tohoku-antibody.comdomaintherapeutics.comnih.gov. The focus is on developing agents with optimized biological profiles that can effectively modulate CCR8 activity for therapeutic benefit in various diseases.

Table 3: Examples of Next-Generation CCR8 Modulators in Development

Type of ModulatorExamples (if mentioned)Key Optimization Strategies
Small Molecule AntagonistsIPG7236 acs.org, IDOR-1136-5177 researchgate.netImproved physicochemical and ADME properties, enhanced selectivity (e.g., against hERG). researchgate.netacs.orgacs.orgu-strasbg.fr
Monoclonal AntibodiesS-531011 aacrjournals.org, IPG0521 ascopubs.org, DT-7012 domaintherapeutics.com, Enzelkitug medchemexpress.comEnhanced effector functions (ADCC, ADCP), improved tumor-specific targeting. aacrjournals.orgbmj.combms.com

Q & A

Q. What is the molecular mechanism of ML604086 as a CCR8 inhibitor, and how is this validated experimentally?

this compound selectively inhibits CCL1 binding to CCR8 on circulating T-cells, blocking chemotaxis and increasing intracellular Ca²⁺ concentrations. Methodological validation includes:

  • Binding assays : Measure inhibition of CCL1-CCR8 interaction using competitive binding studies with radiolabeled ligands .
  • Functional assays : Quantify inhibition of CCL1-mediated chemotaxis in transwell assays (e.g., reduced T-cell migration) and monitor Ca²⁺ flux using fluorescent indicators (e.g., Fura-2) .
  • In vivo validation : Assess CCR8 pathway blockade via reduced immune cell infiltration in disease models (e.g., endometriosis lesions) .

Q. What preclinical models have demonstrated this compound's efficacy, and what endpoints are critical for evaluation?

this compound has been tested in:

  • Endometriosis mouse models :
Dose (mg/kg)Lesion CountCyst Size (mm³)Lesion Weight (mg)
0 (Control)12.5 ± 1.245.3 ± 6.738.4 ± 5.1
0.38.1 ± 0.9*28.7 ± 4.2*22.6 ± 3.8*
1.05.4 ± 0.7**15.2 ± 2.1**12.3 ± 2.5**
*Data from H&E staining and IHC; p<0.05, **p<0.01 vs. control .
  • Asthma primate models : Despite >98% CCR8 receptor occupancy, this compound showed no significant reduction in BAL eosinophilia, Th2 cytokines, or airway hyperreactivity, highlighting model-specific disparities .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy results between primate asthma models and murine endometriosis studies?

Key considerations include:

  • Species differences : Murine models may over-simplify human immune pathways, while primate models better reflect clinical complexity but lack disease chronicity .
  • Endpoint selection : In endometriosis, structural endpoints (lesion size/weight) are definitive, whereas asthma studies rely on dynamic metrics (cytokine levels, airway resistance) sensitive to multifactorial regulation .
  • Dosage and pharmacokinetics : Ensure adequate tissue penetration (e.g., lung vs. peritoneal cavity) and validate target engagement via receptor occupancy assays .

Q. What methodological strategies are recommended for optimizing this compound dosing in preclinical studies?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Establish dose-response relationships using plasma/tissue concentration curves and receptor occupancy data .
  • Dose titration : Start with literature-based doses (e.g., 0.3–1 mg/kg in mice ), then adjust based on biomarker responses (e.g., Ca²⁺ flux inhibition).
  • Comparative studies : Cross-validate results in multiple models (e.g., autoimmune vs. oncological contexts) to identify context-dependent efficacy .

Q. How should researchers analyze this compound's impact on intracellular Ca²⁺ signaling in T-cells?

  • Experimental setup : Use fluorescence microscopy or plate readers with Ca²⁺-sensitive dyes (e.g., Fluo-4). Pre-treat T-cells with this compound, then stimulate with CCL1.
  • Data normalization : Express Ca²⁺ levels as fold-change over baseline.
  • Statistical analysis : Apply repeated-measures ANOVA to compare treated vs. control groups across timepoints, with post-hoc correction for multiple comparisons .

Data Contradiction & Validation

Q. What steps can be taken to validate CCR8 inhibition when this compound shows discordant results across assays?

  • Multi-assay concordance : Combine binding, functional (chemotaxis), and signaling (Ca²⁺) assays to confirm target specificity.
  • Off-target profiling : Screen this compound against related chemokine receptors (e.g., CCR4, CCR5) to rule out cross-reactivity .
  • Genetic validation : Use CCR8-knockout models or siRNA silencing to confirm that observed effects are CCR8-dependent .

Q. How can researchers design robust experiments to assess this compound's immunomodulatory effects in complex disease models?

  • Controlled variables : Standardize animal housing conditions, diet, and microbiome to minimize confounding immune responses .
  • Endpoint stratification : Include histological (e.g., IHC for CCR8/CCL18), biochemical (cytokine ELISAs), and functional (lung resistance measurements) endpoints .
  • Blinded analysis : Ensure objective data collection by blinding researchers to treatment groups during outcome assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.